3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate
Description
3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a specialized organic compound featuring a 2-chloropyridine-3-carboxylate core substituted with a β-keto-enamine-cyano functional group. Its molecular formula is C₁₃H₁₁ClN₂O₄, with a molecular weight of 318.7 g/mol.
Properties
IUPAC Name |
(4-amino-3-cyano-2-oxopent-3-enyl) 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7(15)9(5-14)10(17)6-19-12(18)8-3-2-4-16-11(8)13/h2-4H,6,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTFWBWXQMXVSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate
- Molecular Formula : C12H11ClN4O3
- Molecular Weight : 296.70 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, primarily in the context of antimicrobial and anticancer properties. The following sections detail these activities based on various studies.
Antimicrobial Activity
Studies have demonstrated that derivatives of chloropyridine compounds can exhibit significant antimicrobial properties. For instance, a related study found that pyridine derivatives effectively inhibited the growth of several bacterial strains, suggesting that similar mechanisms may apply to 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate .
Table 1: Antimicrobial Efficacy of Related Pyridine Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Pyridine Derivative A | E. coli, S. aureus | 32 µg/mL |
| Pyridine Derivative B | P. aeruginosa | 16 µg/mL |
| 3-(1-Aminoethylidene)-3-cyano... | TBD | TBD |
Anticancer Activity
The anticancer potential of pyridine derivatives has been explored in various models. For example, compounds similar to 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate have shown cytotoxic effects against cancer cell lines such as L1210 leukemia cells .
Case Study: Cytotoxicity Against L1210 Cells
In a controlled study, the compound was tested for its ability to inhibit the proliferation of L1210 leukemia cells. The results indicated a dose-dependent response, with significant inhibition observed at concentrations above 50 µM.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
- Induction of Apoptosis : Evidence suggests that certain pyridine derivatives can trigger apoptosis in cancer cells through mitochondrial pathways.
- Interaction with DNA : Some studies indicate that these compounds may intercalate with DNA, disrupting replication and transcription processes.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance:
- A study indicated that introducing various substituents on the pyridine ring significantly altered the compound's potency against microbial and cancerous cells .
Table 2: Structural Modifications and Biological Activity
| Modification Type | Effect on Activity |
|---|---|
| Alkyl substitution | Increased antimicrobial activity |
| Halogenation | Enhanced cytotoxicity |
| Functional group variation | Altered enzyme inhibition profiles |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-chloropyridine-3-carboxylate. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Case Study:
In a study involving human cancer cell lines (HCT-116 and MCF-7), derivatives of similar compounds exhibited IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent anticancer activity .
Anti-inflammatory Activity
Another promising application is its potential as an anti-inflammatory agent. Computational studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response.
Case Study:
In silico docking studies indicated that modifications to the structure could enhance binding affinity to the target enzyme, warranting further experimental validation .
Summary of Applications
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The cyano and chloro groups in the target compound enhance electrophilicity at the carbonyl carbon, favoring nucleophilic additions or cyclization reactions. This contrasts with ethyl 2-chloropyridine-3-carboxylate, which lacks such activating groups .
- Steric and Solubility Profiles: The β-keto-enamine-cyano substituent increases polarity compared to the indole-containing analogue, suggesting improved aqueous solubility but reduced membrane permeability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
